molecular formula C18H14N4O2S B2615708 methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate CAS No. 876866-60-3

methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B2615708
CAS No.: 876866-60-3
M. Wt: 350.4
InChI Key: RKIRWFPBEHEELS-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate is a complex organic compound that integrates multiple functional groups, including an amino group, a benzothiazole moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to benzothiazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of benzothiazoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate exhibits potential as an enzyme inhibitor. It can interact with various biological targets, influencing metabolic pathways and cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer, anti-inflammatory, and antimicrobial agent .

Industry

Industrially, the compound can be used in the development of dyes, pigments, and other specialty chemicals due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to bind to enzyme active sites, inhibiting their activity, while the pyrazole ring can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxylate
  • Methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxylate
  • Methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-6-carboxylate

Uniqueness

The uniqueness of methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group and the carboxylate ester significantly affects its interaction with biological targets and its overall stability.

Properties

IUPAC Name

methyl 4-amino-5-(1,3-benzothiazol-2-yl)-2-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-24-18(23)16-14(19)15(21-22(16)11-7-3-2-4-8-11)17-20-12-9-5-6-10-13(12)25-17/h2-10H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIRWFPBEHEELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=NC4=CC=CC=C4S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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